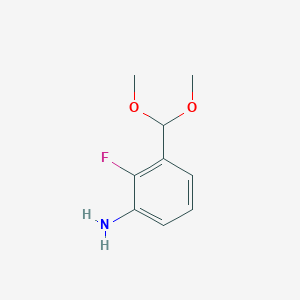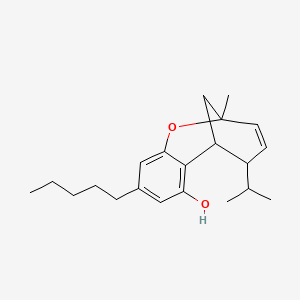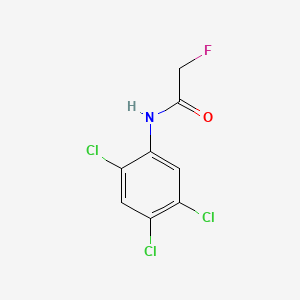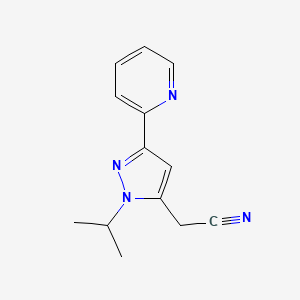
2-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile is an organic compound that features a pyrazole ring substituted with an isopropyl group and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile typically involves the formation of the pyrazole ring followed by the introduction of the isopropyl and pyridine substituents. One common method involves the cyclization of appropriate hydrazines with 1,3-diketones, followed by subsequent functional group modifications to introduce the isopropyl and pyridine groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that minimize the use of hazardous reagents and maximize yield. Techniques such as continuous flow chemistry and the use of automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may serve as a ligand in the study of biological systems, helping to elucidate the function of various biomolecules.
Medicine: The compound has potential as a pharmaceutical intermediate, contributing to the development of new drugs with improved efficacy and safety profiles.
Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 2-(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
- 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
- 2-(1-propyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
Uniqueness
The uniqueness of 2-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the isopropyl group may influence the compound’s steric and electronic characteristics, affecting its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C13H14N4 |
|---|---|
Peso molecular |
226.28 g/mol |
Nombre IUPAC |
2-(2-propan-2-yl-5-pyridin-2-ylpyrazol-3-yl)acetonitrile |
InChI |
InChI=1S/C13H14N4/c1-10(2)17-11(6-7-14)9-13(16-17)12-5-3-4-8-15-12/h3-5,8-10H,6H2,1-2H3 |
Clave InChI |
ZVHKKHVKQKJSCX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=CC(=N1)C2=CC=CC=N2)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride](/img/structure/B13425844.png)
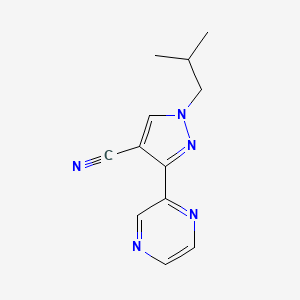

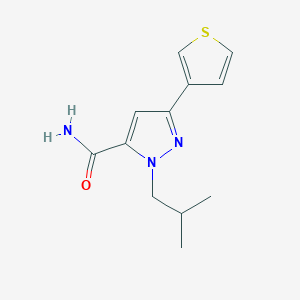
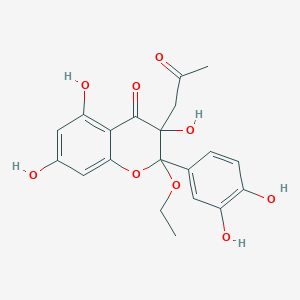
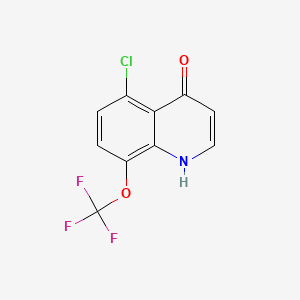
![[8-(2,4-Dioxo-2,3,4,7-tetrahydro-pyrrolo[2,3-d]pyrimidin-1-yl)-octyl]-phosphonic acid](/img/structure/B13425869.png)


![(Z)-N'-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetimidamide](/img/structure/B13425886.png)
